Tert-butyl 2-(cyclopropylamino)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(cyclopropylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-10-7-4-5-7/h7,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKPVZIVBPCRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding of the compound to biological targets. The cyclopropylamino group may interact with enzymes or receptors, leading to biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS: 1909327-88-3)
- Structure : Features a cyclopropylmethyl group and a hydrochloride salt.
- Properties :
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate (CAS: 1998216-45-7)
- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethylcyclopropyl substituent.
- Properties: Molecular complexity: The Boc group protects the amine, making it useful in multi-step syntheses (e.g., peptide coupling) . Discontinued status: Limited commercial availability suggests challenges in synthesis or niche applications .
- Key Difference : The Boc protection strategy contrasts with the free amine in the target compound, affecting reactivity in downstream reactions.
Ethyl amino(4-tert-butylphenyl)cyclopropylacetate (CAS: 5099-55-8)
- Structure : Contains a 4-tert-butylphenyl group attached to the cyclopropane ring.
- Electronic effects: The electron-donating tert-butyl group on the phenyl ring may stabilize charge interactions in catalytic systems .
- Key Difference : The aromatic substituent differentiates it from aliphatic cyclopropyl derivatives, impacting both chemical and biological behavior.
Ethyl 2-(cyclopropylamino)acetate (CAS: N/A)
- Structure : Simplest analog, with an ethyl ester and unsubstituted cyclopropylamine.
- Properties: Molecular formula: C₇H₁₃NO₂. Reactivity: The ethyl ester is more prone to hydrolysis than tert-butyl esters, limiting its utility in long-term applications . Applications: Primarily used as a precursor in small-molecule synthesis due to its straightforward structure .
- Key Difference : Lack of steric protection (tert-butyl) and functional diversity reduces its versatility compared to the target compound.
Comparative Analysis Table
Research Findings and Implications
- Pharmaceutical Relevance : Compounds with tert-butyl esters (e.g., CAS 1909327-88-3) demonstrate superior stability in drug formulations compared to ethyl esters .
- Synthetic Utility : Boc-protected derivatives (e.g., CAS 1998216-45-7) are critical in controlled amine functionalization but face scalability challenges .
- Material Science : Cyclopropyl-containing compounds enhance polymer rigidity and thermal stability, with aromatic variants (e.g., CAS 5099-55-8) offering tailored electronic properties .
Biological Activity
Tert-butyl 2-(cyclopropylamino)acetate (CAS No. 78773-38-3) is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group and a cyclopropylamino moiety. This combination imparts distinct chemical reactivity and biological properties compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 199.28 g/mol |
| CAS Number | 78773-38-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a substrate for various enzymes, leading to the formation of active metabolites that can influence biochemical pathways. These metabolites may interact with cellular components, thereby modulating physiological processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways involved.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potent activity compared to standard antibiotics.
- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl acetate | Lacks cyclopropylamino moiety | Limited biological activity |
| Cyclopropylamine | Lacks ester functionality | Moderate activity |
| Tert-butyl cyclopropylglycinate | Similar structure but different functional groups | Notable antimicrobial activity |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, tert-butyl bromoacetate is reacted with cyclopropylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A base like triethylamine (TEA) or potassium carbonate (K₂CO₃) neutralizes the generated hydrogen bromide (HBr), driving the reaction to completion. The reaction proceeds via an SN2 mechanism, where cyclopropylamine attacks the electrophilic alpha-carbon, displacing bromide.
Optimization and Yield
Key parameters include stoichiometry, temperature, and solvent choice. Excess cyclopropylamine (1.5–2.0 equivalents) ensures complete conversion, while temperatures of 25–50°C prevent side reactions like elimination. Yields typically range from 75% to 85%, with purification via column chromatography (neutral alumina, ethyl acetate/petroleum ether).
Anhydride-Mediated Amidation Followed by Esterification
This two-step approach, inspired by methodologies in peptide synthesis, involves forming a reactive anhydride intermediate from glycolic acid derivatives, followed by amidation and esterification.
Anhydride Formation
Glycolic acid is treated with phosgene or thionyl chloride (SOCl₂) in the presence of imidazole to generate a cyclic anhydride. For example, reaction with phosgene in THF at 0–25°C produces a six-membered anhydride:
Amidation and Esterification
The anhydride reacts with cyclopropylamine to form 2-(cyclopropylamino)acetic acid, which is subsequently esterified with tert-butanol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Fischer esterification at reflux (80–100°C) achieves yields of 70–75%, though prolonged heating risks decomposition.
Mesylation/Substitution of Tert-Butyl Glycolate
Activation of the hydroxyl group in tert-butyl glycolate via mesylation enables nucleophilic substitution with cyclopropylamine.
Mesylation Protocol
Tert-butyl glycolate is treated with methanesulfonyl chloride (MsCl) in DCM, catalyzed by a base like pyridine. The mesyl group enhances the leaving capacity of the hydroxyl oxygen:
Substitution with Cyclopropylamine
The mesylated intermediate reacts with cyclopropylamine in DMF or acetonitrile at 50–60°C. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis. Yields of 78–82% are reported after purification via distillation or crystallization.
Comparative Analysis of Methods
| Method | Starting Material | Reagents/Conditions | Yield | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | tert-Butyl bromoacetate | Cyclopropylamine, TEA/K₂CO₃, THF/DCM, 25–50°C | 75–85% | High |
| Anhydride-Mediated | Glycolic acid | Phosgene/SOCl₂, cyclopropylamine, H₂SO₄, reflux | 70–75% | Moderate |
| Mesylation/Substitution | tert-Butyl glycolate | MsCl, pyridine, cyclopropylamine, DMF, 50–60°C | 78–82% | Moderate |
Key Observations:
-
Nucleophilic substitution offers the highest yield and scalability, making it preferable for industrial applications.
-
Anhydride-mediated routes require stringent safety measures due to phosgene’s toxicity but provide a versatile intermediate for derivative synthesis.
-
Mesylation/substitution balances ease of purification with moderate scalability, though mesyl chloride’s corrosivity demands specialized equipment.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
In nucleophilic substitution, THF recovery via distillation reduces costs, while immobilized base catalysts (e.g., polymer-supported TEA) enhance reusability.
Byproduct Management
Bromide salts from Method 1 require neutralization and disposal, whereas anhydride methods generate HCl, necessitating scrubbers. Mesylation produces methanesulfonic acid, which can be repurposed in other processes.
Emerging Methodologies
Q & A
Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be resolved?
- Methodological Answer :
- Assay standardization : Replicate studies under identical pH, temperature, and co-solvent conditions (e.g., DMSO ≤1%).
- Orthogonal assays : Validate IC₅₀ values using fluorescence polarization and surface plasmon resonance (SPR).
- Metabolite screening : LC-MS identifies degradation products that may interfere with activity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
